molecular formula C16H16BF4NO2 B2855594 1-[1-(Benzoyloxy)-2-methyl-2-propen-1-yl]pyridinium  tetrafluoroborate CAS No. 457051-95-5

1-[1-(Benzoyloxy)-2-methyl-2-propen-1-yl]pyridinium tetrafluoroborate

Cat. No.: B2855594
CAS No.: 457051-95-5
M. Wt: 341.11
InChI Key: AANADKPIKNHTRZ-UHFFFAOYSA-N
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Description

1-[1-(Benzoyloxy)-2-methyl-2-propen-1-yl]pyridinium tetrafluoroborate is a chemical compound with the molecular formula C15H16BF4NO2. It is known for its unique structure, which includes a pyridinium ring and a benzoyloxy group. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(Benzoyloxy)-2-methyl-2-propen-1-yl]pyridinium tetrafluoroborate typically involves the reaction of pyridine with benzoyl chloride and 2-methyl-2-propen-1-ol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The tetrafluoroborate salt is then formed by reacting the intermediate product with tetrafluoroboric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[1-(Benzoyloxy)-2-methyl-2-propen-1-yl]pyridinium tetrafluoroborate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where the benzoyloxy group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1-[1-(Benzoyloxy)-2-methyl-2-propen-1-yl]pyridinium tetrafluoroborate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-(Benzoyloxy)-2-methyl-2-propen-1-yl]pyridinium tetrafluoroborate involves its interaction with specific molecular targets. The benzoyloxy group can participate in various chemical reactions, while the pyridinium ring can interact with biological molecules. The compound’s effects are mediated through these interactions, which can influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-(Benzoyloxy)-2-methyl-2-propen-1-yl]pyridinium chloride
  • 1-[1-(Benzoyloxy)-2-methyl-2-propen-1-yl]pyridinium bromide
  • 1-[1-(Benzoyloxy)-2-methyl-2-propen-1-yl]pyridinium iodide

Uniqueness

1-[1-(Benzoyloxy)-2-methyl-2-propen-1-yl]pyridinium tetrafluoroborate is unique due to its tetrafluoroborate anion, which imparts specific properties such as increased stability and solubility in certain solvents. This makes it particularly useful in specific chemical reactions and applications where other similar compounds may not be as effective.

Properties

IUPAC Name

(2-methyl-1-pyridin-1-ium-1-ylprop-2-enyl) benzoate;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16NO2.BF4/c1-13(2)15(17-11-7-4-8-12-17)19-16(18)14-9-5-3-6-10-14;2-1(3,4)5/h3-12,15H,1H2,2H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AANADKPIKNHTRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC(=C)C([N+]1=CC=CC=C1)OC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BF4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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